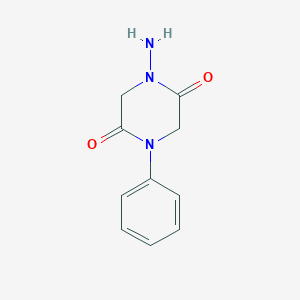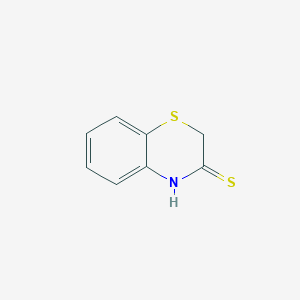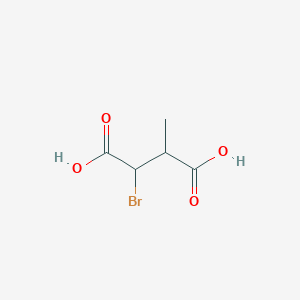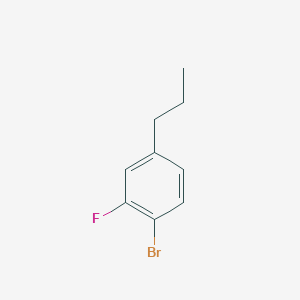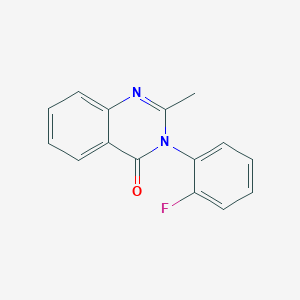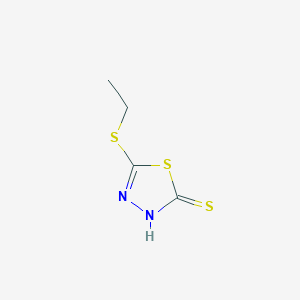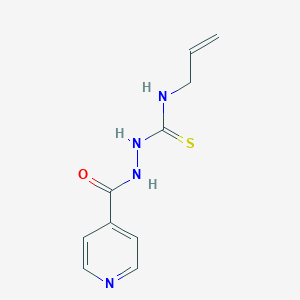![molecular formula C14H9N5S B184687 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)- CAS No. 133847-07-1](/img/structure/B184687.png)
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)- is a heterocyclic compound that has gained significant attention in the scientific world due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
科学的研究の応用
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)- has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been studied for its anticancer, antimicrobial, and antiviral activities. It has also been reported to have potential as a neuroprotective agent and a modulator of GABA-A receptors. In addition, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions.
作用機序
The mechanism of action of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)- is not fully understood. However, studies have shown that this compound can interact with various biological targets, including enzymes, receptors, and DNA. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neurotransmitter release in the brain.
生化学的および生理学的効果
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)- has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of GABA-A receptors. In addition, this compound has been reported to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the major advantages of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)- is its potential as a multi-target drug candidate. This compound can interact with various biological targets, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-. One of the directions is the development of new derivatives with improved solubility and bioavailability. Another direction is the study of the compound's potential as a fluorescent probe for the detection of metal ions. In addition, further studies are needed to understand the mechanism of action of this compound and its potential as a neuroprotective agent. Finally, the compound's potential as a modulator of GABA-A receptors and its potential as a multi-target drug candidate should be further explored.
Conclusion
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)- is a heterocyclic compound that has potential applications in various fields. Its synthesis method has been reported, and its mechanism of action has been studied to understand its biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for its study. The potential of this compound as a multi-target drug candidate makes it a promising candidate for the development of new drugs.
合成法
The synthesis of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)- has been reported using different methods. One of the most common methods reported in the literature involves the reaction of 6-phenyl-3-(4-pyridinyl)-1,2,4-triazole-5-thiol with thionyl chloride and sodium azide in DMF. The reaction mixture is then heated to reflux, and the resulting product is purified using column chromatography.
特性
CAS番号 |
133847-07-1 |
|---|---|
製品名 |
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)- |
分子式 |
C14H9N5S |
分子量 |
279.32 g/mol |
IUPAC名 |
6-phenyl-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H9N5S/c1-2-4-11(5-3-1)13-18-19-12(16-17-14(19)20-13)10-6-8-15-9-7-10/h1-9H |
InChIキー |
OWZGPSNRSCNSRI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)
